4-fluoro-N-(4-phenylbutyl)benzamide
Overview
Description
4-fluoro-N-(4-phenylbutyl)benzamide, also known as FUBPB22, is a synthetic cannabinoid that belongs to the benzamide family. It was first synthesized in 2012 by Pfizer Inc. as part of their research on the endocannabinoid system. FUBPB22 is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have potential therapeutic applications in various medical fields.
Scientific Research Applications
Antitumor Activity
A synthetic benzamide derivative, MS-27-275, demonstrated marked in vivo antitumor activity against human tumors. This compound inhibited histone deacetylase (HDA), causing hyperacetylation of nuclear histones in various tumor cell lines, inducing changes in cell cycle distribution and inhibiting the growth of tumor lines implanted into nude mice. The effectiveness of MS-27-275 suggests a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Alzheimer's Disease
Fluorinated benzamide derivatives were utilized in the study of Alzheimer's disease. A selective serotonin 1A (5-HT1A) molecular imaging probe was employed in conjunction with positron emission tomography (PET) to quantify 5-HT1A receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities correlated with the worsening of clinical symptoms, suggesting the potential utility of fluorinated benzamides in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Materials Science
In materials science, fluorinated benzamides have been shown to exhibit interesting properties. For example, 4-fluoro-N-(2-fluorophenyl) benzamide, a prochiral molecule, displayed dimorphic behavior, with different crystalline forms showing varied morphologies and properties. This behavior was analyzed in terms of morphology, X-ray single-crystal structure analysis, and other techniques, highlighting the role of strong hydrogen bonds and weak intermolecular interactions in determining the crystalline forms (Chopra & Row, 2005).
Synthetic Chemistry
Fluorinated benzamides have been utilized in synthetic chemistry for the creation of fluorinated heterocycles, which play a significant role in pharmaceutical and agrochemical industries. A study reported the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate, demonstrating the synthetic versatility of fluorinated benzamides (Wu et al., 2017).
properties
IUPAC Name |
4-fluoro-N-(4-phenylbutyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCQRYMITWJVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194228 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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